3-Isobutylpyridine

Flavor chemistry Food safety Toxicology

3-Isobutylpyridine (3-(2-Methylpropyl)pyridine, CAS 14159-61-6) is a monoalkyl-substituted pyridine derivative belonging to the class of pyridines and derivatives. It is a heterocyclic aromatic organic compound characterized by a pyridine ring bearing an isobutyl group at the 3-position.

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
CAS No. 14159-61-6
Cat. No. B084229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isobutylpyridine
CAS14159-61-6
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESCC(C)CC1=CN=CC=C1
InChIInChI=1S/C9H13N/c1-8(2)6-9-4-3-5-10-7-9/h3-5,7-8H,6H2,1-2H3
InChIKeyDEGXTCKEZCCZOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3-Isobutylpyridine (CAS 14159-61-6): Technical Profile and Procurement Baseline for Research and Industrial Sourcing


3-Isobutylpyridine (3-(2-Methylpropyl)pyridine, CAS 14159-61-6) is a monoalkyl-substituted pyridine derivative belonging to the class of pyridines and derivatives [1]. It is a heterocyclic aromatic organic compound characterized by a pyridine ring bearing an isobutyl group at the 3-position [1]. This substitution pattern confers a distinctive physicochemical profile, including a computed logP value of approximately 2.5–2.6 and a specific gravity in the range of 0.898–0.904 at 25 °C . The compound is recognized as a flavoring substance with FEMA No. 3371 and JECFA No. 1312 [2], and it is referenced in the context of organic synthesis, flavor chemistry, and as a potential intermediate in medicinal chemistry [3].

Why 3-Isobutylpyridine (CAS 14159-61-6) Cannot Be Generically Substituted by Structural Analogs in Scientific Applications


In silico or practical substitution of 3-isobutylpyridine with close structural analogs—such as positional isomers (2- or 4-isobutylpyridine) or other alkylated pyridines (3-butylpyridine, 3-ethylpyridine, 3-methylpyridine)—is not scientifically defensible without validation. Even minor changes in the alkyl chain branching, length, or ring position result in measurable divergences in regulatory safety classification [1], odor threshold and perception [2], and fundamental physical properties like boiling point and lipophilicity (logP) . These differences have direct implications for applications where flavor profile fidelity, toxicological clearance, chromatographic behavior, or solubility parameters are critical [3]. The following evidence guide quantifies these specific, verifiable points of differentiation.

3-Isobutylpyridine (CAS 14159-61-6) Quantitative Differentiation Evidence Against Key Analogs


Differentiated Regulatory Safety Classification Compared to 2-Isobutylpyridine Isomer in Flavor Applications

3-Isobutylpyridine and its positional isomer 2-isobutylpyridine are assigned to distinct toxicological structural classes under European Food Safety Authority (EFSA) evaluation protocols. This classification directly determines the permissible threshold of toxicological concern (TTC), a critical factor for compliance in flavor and fragrance formulation. 3-Isobutylpyridine is classified as a Class II substance with a TTC of 540 μg/person/day, while 2-isobutylpyridine is assigned to Class III with a significantly lower TTC of 90 μg/person/day [1]. This sixfold difference in the acceptable daily exposure limit is not predictable from structure alone and must be established through regulatory evaluation.

Flavor chemistry Food safety Toxicology Regulatory science

Quantified Odor Threshold Differentiation Versus 2-Methoxy-3-isobutylpyridine and Related Pyrazines

The odor threshold of 3-isobutylpyridine has been quantified, providing a baseline for comparison against structurally related pyridine and pyrazine derivatives. In aqueous solution, 3-isobutylpyridine exhibits an odor perception threshold of 0.075 ppm and a 100% recognition threshold of 0.138 ppm [1]. While this is a direct property of the target compound, the literature provides a class-level inference regarding potency: when the pyrazine ring of the potent bell pepper odorant 2-isobutyl-3-methoxypyrazine is replaced by a pyridine ring to form 2-methoxy-3-isobutylpyridine, the odor potency decreases considerably [2]. This demonstrates that the pyridine core, relative to a pyrazine core, fundamentally alters sensory potency, and that specific 3-isobutyl substitution on pyridine yields a defined threshold range suitable for applications requiring a less dominant, more balanced aromatic contribution.

Flavor chemistry Sensory science Analytical chemistry

Physical Property Benchmarking: Lipophilicity and Boiling Point Differentiate from 3-Alkylpyridine Homologs

The branched isobutyl chain of 3-isobutylpyridine imparts a distinct physicochemical signature compared to its straight-chain (3-butylpyridine) and shorter-chain (3-ethylpyridine, 3-methylpyridine) homologs. The octanol-water partition coefficient (logP), a key determinant of solubility and bioavailability, is measured at 2.60 for 3-isobutylpyridine . This contrasts with 3-butylpyridine (logP ≈ 2.87) and 3-ethylpyridine (logP ≈ 1.7), and is significantly higher than 3-methylpyridine (logP ≈ 1.39). Furthermore, the boiling point of 3-isobutylpyridine under reduced pressure (68-69 °C @ 8 mmHg) differs from the 760 mmHg boiling points of its isomers and homologs (e.g., 2-isobutylpyridine at 182.4 °C, 3-butylpyridine at 206-207 °C), providing a basis for separation and purification.

Physical chemistry Separation science Formulation QSAR

Distinct Structural and Electronic Properties Versus 2- and 4-Positional Isomers

The position of the isobutyl substituent on the pyridine ring dictates the molecule's electronic environment and steric accessibility. Substitution at the 3-position (meta) results in a different dipole moment and electron density distribution on the nitrogen atom compared to the 2- (ortho) or 4- (para) isomers. While direct quantitative electronic data for all isomers are not consolidated in a single study, the distinct CAS registry numbers (3-: 14159-61-6; 2-: 6304-24-1; 4-: 4810-79-1) and divergent boiling points under equivalent conditions (e.g., 3-isobutylpyridine: 198.6 °C @ 760 mmHg; 2-isobutylpyridine: 182.4 °C @ 760 mmHg) underscore these underlying electronic and steric differences. In coordination chemistry and catalysis, these variations directly impact ligand binding affinity and reaction outcomes.

Medicinal chemistry Coordination chemistry Structure-activity relationships

Analytical and Sensory Standardization as a FEMA GRAS Flavoring Substance

3-Isobutylpyridine is explicitly recognized as a flavoring substance with a defined FEMA (Flavor and Extract Manufacturers Association) number of 3371 and has been evaluated by JECFA with an Acceptable Daily Intake (ADI) of 'ACCEPTABLE' and 'No safety concern at current levels of intake' [1]. This regulatory clearance is compound-specific. In contrast, its positional isomer 2-isobutylpyridine holds a different FEMA number (not listed in the same EFSA class) and a different safety profile [2]. The straight-chain analog 3-butylpyridine does not have a FEMA number in the evaluated sources [3]. This establishes 3-isobutylpyridine as a validated, reference-standard material for sensory and analytical method development within the flavor industry.

Food science Analytical chemistry Regulatory affairs

Validated Application Scenarios for 3-Isobutylpyridine (CAS 14159-61-6) Based on Comparative Evidence


Regulatory-Compliant Flavor Formulation with Predictable Safety Margins

When formulating for food or beverage applications requiring a strong, aromatic pyridine note, 3-isobutylpyridine (FEMA 3371) should be prioritized over its 2-isobutylpyridine isomer. As established in Section 3, 3-isobutylpyridine's classification as a Structural Class II substance with a TTC of 540 μg/person/day provides a sixfold higher safety margin compared to the Class III 2-isobutylpyridine (TTC = 90 μg/person/day) [1]. This difference is critical for managing total dietary exposure and ensuring compliance with EFSA and FDA flavoring regulations. Procuring the 3-isomer directly reduces the risk of exceeding permissible exposure limits during scale-up.

Analytical Method Development and Reference Standard Use

For the development and validation of HPLC or GC-MS methods aimed at quantifying pyridine derivatives in complex matrices (e.g., natural products, food, or environmental samples), 3-isobutylpyridine serves as a well-characterized reference standard. Its specific retention index (RI ~1075-1077 on a non-polar methyl silicone column) [1] and distinct boiling point (68-69 °C @ 8 mmHg) differentiate it from other alkylpyridines. Its clear regulatory identity (JECFA 1312, FEMA 3371) [2] ensures that analytical methods developed with this compound are traceable to a substance with established safety and use documentation, a requirement for regulatory submissions.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

In medicinal chemistry campaigns where pyridine is a core scaffold, the 3-isobutyl substituent provides a specific steric and electronic profile that can be systematically varied. The physical property data presented in Section 3 (logP = 2.60) [1] indicates a lipophilicity that is higher than 3-ethylpyridine but lower than 3-butylpyridine. This positions 3-isobutylpyridine as a 'middle-ground' analog for optimizing membrane permeability and solubility. Furthermore, its distinct boiling point (198.6 °C @ 760 mmHg) [1] compared to the 2-isomer (182.4 °C) provides a practical means of purification and quality control during synthesis of lead compounds.

Controlled Aroma Delivery in Consumer Products

For fragrance and flavor applications requiring a 'strong, aromatic' but not overpowering pyridine character, 3-isobutylpyridine offers a quantifiable advantage. Its documented odor thresholds (perception at 0.075 ppm, recognition at 0.138 ppm in water) [1] provide formulators with precise usage levels. In contrast to the extremely potent pyrazine-based odorants (e.g., 2-isobutyl-3-methoxypyrazine), the pyridine core of 3-isobutylpyridine delivers considerably lower odor potency . This allows for easier handling, more forgiving formulation windows, and a reduced risk of sensory overload, which can be a critical factor in industrial-scale compounding where precise trace additions are challenging.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Isobutylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.